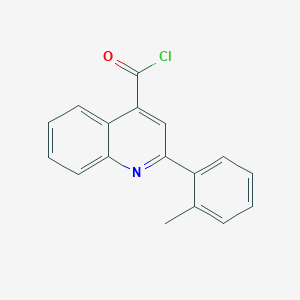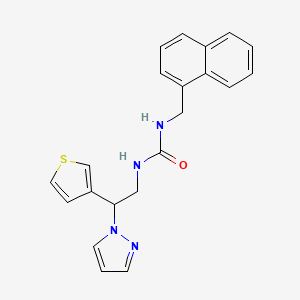
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea is a potent inhibitor of the enzyme cyclin-dependent kinase 9 (CDK9). This molecule has been extensively studied for its potential use in treating various cancers, including leukemia, lymphoma, and solid tumors.
Mecanismo De Acción
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea inhibits this compound by binding to its ATP-binding site. This prevents the phosphorylation of RNA polymerase II, leading to the downregulation of various oncogenes. This molecule has also been shown to inhibit the phosphorylation of other proteins involved in cell cycle regulation, such as CDK2 and CDK4.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells, leading to their death. It has also been shown to inhibit tumor growth in animal models. This molecule has been studied for its potential use in various types of cancer, including leukemia, lymphoma, and solid tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea in lab experiments include its potent inhibitory activity against this compound and its potential use in cancer treatment. However, the limitations include its low solubility in water and its potential toxicity to normal cells.
Direcciones Futuras
For research on 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea include its potential use in combination with other cancer therapies, such as immunotherapy and targeted therapy. It can also be studied for its potential use in other diseases, such as viral infections and autoimmune disorders. Further research can also focus on improving its solubility and reducing its toxicity to normal cells.
Métodos De Síntesis
The synthesis method of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea involves a series of chemical reactions. The starting materials are 1-(2-bromoethyl)-3-naphthalenemethylurea and 2-(1H-pyrazol-1-yl)ethyl thiophene-3-carboxylate. The reaction proceeds in the presence of a base, such as potassium carbonate, and a palladium catalyst. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(naphthalen-1-ylmethyl)urea has been extensively studied for its potential use in cancer treatment. This compound is a key regulator of transcription, and its inhibition can lead to the downregulation of various oncogenes. This molecule has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. It has also been studied for its potential use in combination with other cancer therapies, such as chemotherapy and radiation.
Propiedades
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS/c26-21(22-13-17-7-3-6-16-5-1-2-8-19(16)17)23-14-20(18-9-12-27-15-18)25-11-4-10-24-25/h1-12,15,20H,13-14H2,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIIDGXVBRHTKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-Cyano-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)ethyl 2,4-dichlorobenzenecarboxylate](/img/structure/B2755379.png)
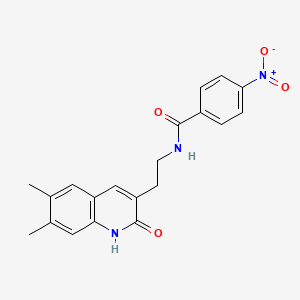
![9-(4-bromophenyl)-3-isopentyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2755382.png)
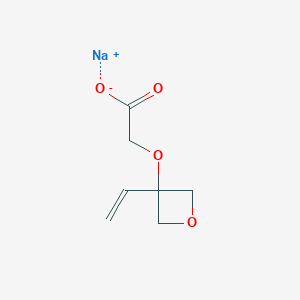
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2755384.png)
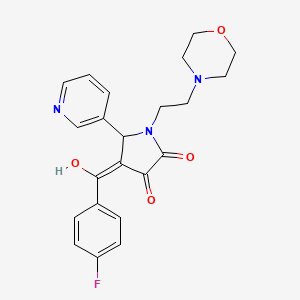
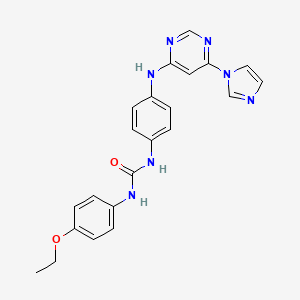
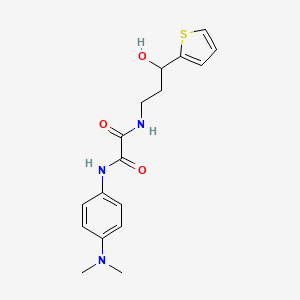
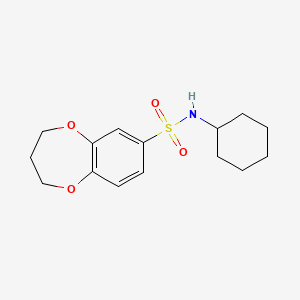
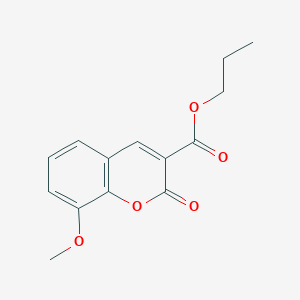
![9-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2755396.png)
![N-[4-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B2755397.png)
![2-((3,6-Dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2755400.png)
